molecular formula C14H8Br2 B14760652 9H-Fluorene, 9-(dibromomethylene)- CAS No. 885-39-2

9H-Fluorene, 9-(dibromomethylene)-

Cat. No.: B14760652
CAS No.: 885-39-2
M. Wt: 336.02 g/mol
InChI Key: YLTRQNLHBWKYTC-UHFFFAOYSA-N
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Description

9H-Fluorene, 9-(dibromomethylene)- is a chemical compound with the molecular formula C14H8Br2 and a molecular weight of 336.02 g/mol It is known for its unique structure, which includes a fluorene backbone substituted with a dibromomethylene group at the 9-position

Preparation Methods

The synthesis of 9H-Fluorene, 9-(dibromomethylene)- typically involves the bromination of fluorene derivatives. One common method includes the reaction of fluorene with bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform, and the product is purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

9H-Fluorene, 9-(dibromomethylene)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, nucleophilic substitution with methoxide ions typically yields methoxy-substituted fluorene derivatives.

Scientific Research Applications

9H-Fluorene, 9-(dibromomethylene)- has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of various fluorene derivatives.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs)

    Biological Studies: Researchers use it to study the effects of halogenated compounds on biological systems. Its interactions with enzymes and other biomolecules are of particular interest.

    Medicinal Chemistry: It is investigated for potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of 9H-Fluorene, 9-(dibromomethylene)- involves its interaction with various molecular targets. The dibromomethylene group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in organic synthesis and materials science to create new compounds with desired properties .

Comparison with Similar Compounds

9H-Fluorene, 9-(dibromomethylene)- can be compared with other halogenated fluorene derivatives, such as:

The uniqueness of 9H-Fluorene, 9-(dibromomethylene)- lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Properties

CAS No.

885-39-2

Molecular Formula

C14H8Br2

Molecular Weight

336.02 g/mol

IUPAC Name

9-(dibromomethylidene)fluorene

InChI

InChI=1S/C14H8Br2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H

InChI Key

YLTRQNLHBWKYTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(Br)Br

Origin of Product

United States

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